molecular formula C15H12N2O B2669035 3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1049128-39-3

3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2669035
CAS No.: 1049128-39-3
M. Wt: 236.274
InChI Key: PGJQRTHXGLIPQM-UHFFFAOYSA-N
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Description

3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a phenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of substituted pyrazoles.

Mechanism of Action

The mechanism of action of 3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is known to interact with various biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-phenylphenyl)-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-10-14(16-17-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJQRTHXGLIPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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